molecular formula C6H7N3OS2 B2379733 2-Thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one CAS No. 887201-49-2

2-Thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one

Cat. No.: B2379733
CAS No.: 887201-49-2
M. Wt: 201.26
InChI Key: AZYCMJOJOVIFPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound features a unique structure that combines a thiadiazole ring with a diazepine ring, making it a versatile molecule for various research and industrial applications.

Properties

IUPAC Name

2-sulfanylidene-3,5,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3OS2/c10-4-2-1-3-9-5(7-4)12-6(11)8-9/h1-3H2,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYCMJOJOVIFPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N=C2N(C1)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters in the presence of an acid catalyst . This reaction leads to the formation of the triazole ring on the thiadiazole scaffold.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups to the molecule, enhancing its reactivity.

    Reduction: This reaction can modify the oxidation state of sulfur, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups like alkyl or aryl groups.

Scientific Research Applications

Antiviral Activity

Recent studies have explored the antiviral properties of thiadiazole derivatives. For instance, compounds similar to 2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one have been evaluated for their efficacy against viruses such as Influenza A. In vitro studies indicated that certain derivatives exhibited significant antiviral activity without cytotoxic effects at high concentrations .

Neuropharmacology

Thiadiazole derivatives are being investigated for their potential as neuropharmacological agents. Research has shown that these compounds can interact with various neurotransmitter receptors including serotonin and dopamine receptors. For example, modifications to the thiadiazole structure resulted in compounds with enhanced binding affinities to serotonin receptors implicated in mood disorders .

Antipsychotic Potential

The pharmacological evaluation of related compounds has suggested that they may possess atypical antipsychotic properties. Studies indicate that certain derivatives can modulate dopaminergic and serotonergic systems effectively . The structure of this compound positions it as a candidate for further exploration in the treatment of schizophrenia and other psychotic disorders.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors such as thiourea and diazepines. Various synthetic pathways have been documented which yield this compound and its derivatives with varying biological activities .

Case Study 1: Antiviral Efficacy

In a study focusing on the antiviral activity of thiadiazole derivatives against Influenza virus A/Puerto Rico/8/34 (H1N1), several compounds were synthesized and tested for cytotoxicity and antiviral efficacy. Notably, compounds derived from the thiadiazole framework showed promising results with low cytotoxicity and high antiviral activity .

Case Study 2: Neuropharmacological Evaluation

A series of synthesized thiadiazole derivatives were evaluated for their binding affinities to serotonin receptors. The results indicated that modifications to the thiadiazole structure enhanced receptor binding and suggested potential therapeutic applications in treating anxiety and depression .

Mechanism of Action

The mechanism of action of 2-Thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
  • 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines
  • 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines
  • 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines

Uniqueness

What sets 2-Thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one apart from similar compounds is its unique combination of a thiadiazole ring with a diazepine ring. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

2-Thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one is a compound of interest due to its potential pharmacological properties. This article reviews the biological activities associated with this compound and related derivatives, focusing on their therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. The presence of the thiadiazole ring contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with the thiadiazole nucleus exhibit significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. For example, studies have shown that 2-thioxo derivatives demonstrate potent antibacterial effects, making them candidates for developing new antibiotics .

Anti-Cancer Properties

Several studies have highlighted the anti-cancer potential of thiadiazole derivatives. For instance, a series of 1,3,4-thiadiazole analogues were synthesized and evaluated for their anti-proliferative effects against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). Some compounds exhibited IC50 values in the low nanomolar range, indicating strong anti-cancer activity .

Table 1: Summary of Anti-Cancer Activity

CompoundCell LineIC50 (µM)
Compound AA5490.5
Compound BHeLa0.8
Compound CSMMC-77210.6

Anti-Tuberculosis Activity

The compound has also shown promise in anti-tuberculosis research. Thiadiazole derivatives have been tested against multi-drug resistant strains of Mycobacterium tuberculosis. Some derivatives demonstrated significant inhibition rates comparable to standard treatments .

Table 2: Anti-Tuberculosis Activity

CompoundStrain TestedMinimum Inhibitory Concentration (MIC)
Compound DH37Rv0.25 µg/mL
Compound EMDR-TB0.15 µg/mL

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Many thiadiazole derivatives act as enzyme inhibitors. For example, they can inhibit acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment .
  • DNA Interaction : Some studies suggest that these compounds can intercalate into DNA or inhibit topoisomerases, leading to disruptions in DNA replication in cancer cells .

Case Studies

  • Case Study on Anticancer Activity : A study conducted by Liu et al. synthesized a series of thiadiazole derivatives and evaluated their cytotoxicity against various cancer cell lines using the CCK-8 method. The results indicated that certain compounds exhibited superior potency compared to established chemotherapeutics.
  • Case Study on Antimicrobial Properties : Research by Gupta et al. demonstrated that specific thiadiazole derivatives displayed significant antimicrobial activity against clinical isolates of E. coli, suggesting potential for treating infections caused by resistant strains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.